molecular formula C11H9ClN2O B15239163 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde

3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B15239163
M. Wt: 220.65 g/mol
InChI Key: CQIMFXSZELZELT-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a heteroaromatic compound featuring a benzaldehyde core substituted at position 3 with a chlorine atom and at position 2 with a 2-methylimidazole moiety.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-2-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-13-5-6-14(8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3

InChI Key

CQIMFXSZELZELT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=CC=C2Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution Reaction: The imidazole ring is then substituted onto the benzaldehyde ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid.

    Reduction: 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function .

Comparison with Similar Compounds

Key Observations :

  • The aldehyde group in the target compound enhances reactivity for further functionalization compared to amine- or methoxy-substituted analogs.
  • Chlorine substitution increases molecular polarity but may reduce solubility compared to methoxy derivatives .

Biological Activity

3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No: 1698984-13-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is C11H9ClN2OC_{11}H_{9}ClN_{2}O. The compound features a chlorinated benzaldehyde moiety attached to a methyl-substituted imidazole ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring imidazole rings. For instance, derivatives similar to 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde have shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHeLa (cervical carcinoma)0.70
Compound BU2OS (osteosarcoma)0.69
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehydeTBDTBDTBD

In vitro studies have indicated that certain imidazole derivatives exhibit strong binding affinities to heat shock protein 90 (Hsp90), a critical target in cancer therapy. This interaction can lead to the inhibition of cancer cell proliferation and metastasis.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Imidazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole derivatives against common bacterial strains. The results indicated that compounds with similar structures to 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde exhibited significant antibacterial effects:

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Compound CE. coli15
Compound DS. aureus10
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehydeTBDTBDTBD

Antiviral Activity

Emerging research indicates that certain imidazole derivatives possess antiviral properties, particularly against HIV and other viral pathogens. The structural features of these compounds can enhance their bioactivity.

Research Findings: Antiviral Potential

A comparative study of various imidazole derivatives demonstrated that modifications at specific positions significantly influenced their antiviral efficacy:

Table 3: Antiviral Activity

CompoundVirus TypeEC50 (µM)Reference
Compound EHIV0.0364
Compound FInfluenzaTBDTBD
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehydeTBDTBD

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